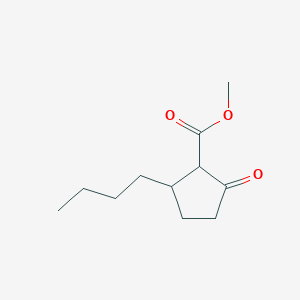![molecular formula C9H20GeSi B14412796 Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane CAS No. 80869-24-5](/img/structure/B14412796.png)
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane is an organosilicon compound that features both silicon and germanium atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylgermyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle the reactive intermediates and products.
化学反応の分析
Types of Reactions
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrides or other reduced forms of the compound.
Substitution: The silicon and germanium atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or germoxides, while reduction could produce silanes or germyl hydrides.
科学的研究の応用
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon and organogermanium compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane exerts its effects involves interactions with various molecular targets. The silicon and germanium atoms can form stable bonds with other elements, facilitating the formation of complex structures. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.
類似化合物との比較
Similar Compounds
Trimethylsilylacetylene: This compound is similar in structure but lacks the germanium atom. It is used in organic synthesis and as a precursor for other organosilicon compounds.
Trimethylgermylacetylene: Similar to Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane but without the silicon atom. It is used in the synthesis of organogermanium compounds.
Uniqueness
This compound is unique due to the presence of both silicon and germanium atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only silicon or germanium.
特性
CAS番号 |
80869-24-5 |
|---|---|
分子式 |
C9H20GeSi |
分子量 |
228.97 g/mol |
IUPAC名 |
trimethyl(3-trimethylgermylprop-2-ynyl)silane |
InChI |
InChI=1S/C9H20GeSi/c1-10(2,3)8-7-9-11(4,5)6/h9H2,1-6H3 |
InChIキー |
LFPQQNLXRRTORE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC#C[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)


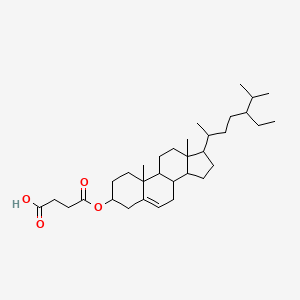
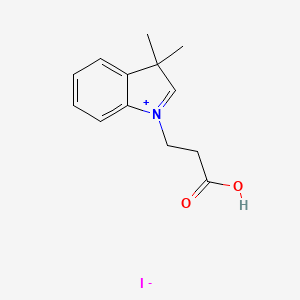
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

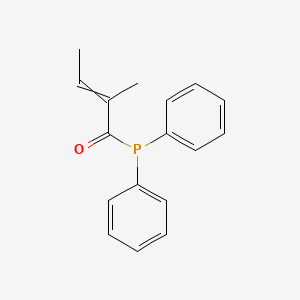
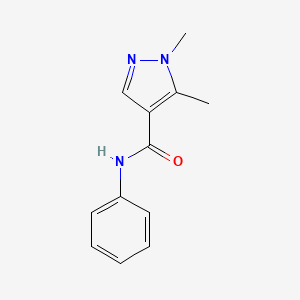
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
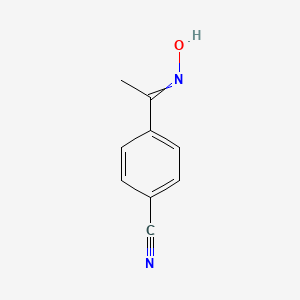
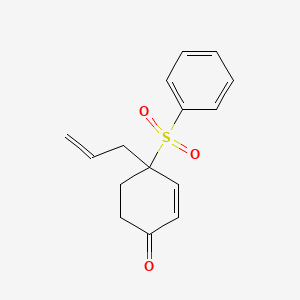
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
